molecular formula C13H19Cl2NO2 B13782920 N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride CAS No. 92105-56-1

N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride

Cat. No.: B13782920
CAS No.: 92105-56-1
M. Wt: 292.20 g/mol
InChI Key: VFERURGQBKVBDV-UHFFFAOYSA-N
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Description

N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group, a chloroethyl group, and a beta-alanine methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride typically involves the reaction of N-benzyl-N-(2-chloroethyl)amine with beta-alanine methyl ester in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide or potassium carbonate for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Hydrolysis Conditions: Acidic or basic conditions for ester hydrolysis.

Major Products Formed

    Substitution: Formation of N-benzyl-N-(2-hydroxyethyl)-beta-alanine methyl ester.

    Oxidation: Formation of benzaldehyde.

    Reduction: Formation of benzyl alcohol.

    Hydrolysis: Formation of N-benzyl-N-(2-chloroethyl)-beta-alanine.

Scientific Research Applications

N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The benzyl group may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-(2-chloroethyl)amine hydrochloride
  • N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
  • N-(2-Chloroethyl)dibenzylamine hydrochloride

Uniqueness

N-Benzyl-N-(2-chloroethyl)-beta-alanine methyl ester hydrochloride is unique due to the presence of the beta-alanine methyl ester moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group.

Properties

CAS No.

92105-56-1

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.20 g/mol

IUPAC Name

benzyl-(2-chloroethyl)-(3-methoxy-3-oxopropyl)azanium;chloride

InChI

InChI=1S/C13H18ClNO2.ClH/c1-17-13(16)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H

InChI Key

VFERURGQBKVBDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC[NH+](CCCl)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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